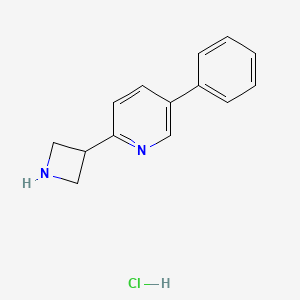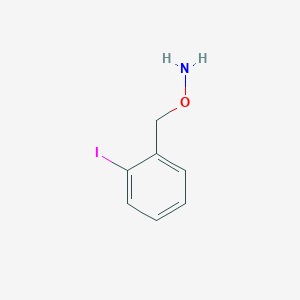
4-(Diethoxyphosphoryl)-3-methylphenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a pinacol ester moiety, and a diethoxyphosphoryl group, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with diethyl phosphite in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with pinacol in the presence of a base, such as potassium carbonate, to form the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid.
Reduction: 4-(Diethoxyphosphoryl)-3-methylphenol.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets, such as enzymes and receptors, through its boronic acid group, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid pinacol ester
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in applications requiring specific chemical transformations and stability under various conditions.
Propriétés
Formule moléculaire |
C17H28BO5P |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-(4-diethoxyphosphoryl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-11-10-14(12-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3 |
Clé InChI |
KVCWTKHBKCEUGN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)P(=O)(OCC)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)









